

# Application Notes and Protocols for Inavolisib Stock Solution Preparation

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Inavolisib**, also known as GDC-0077, is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K $\alpha$ ) enzyme.[1] It exhibits a dual mechanism of action by not only inhibiting the kinase activity of PI3K $\alpha$  but also by promoting the degradation of its mutated form, p110 $\alpha$ .[2][3] This compound is under investigation for its therapeutic potential in cancers with activating mutations in the PIK3CA gene, which are common in various solid tumors, including breast cancer.[4][5][6][7] Accurate and consistent preparation of **inavolisib** stock solutions is critical for obtaining reliable and reproducible results in preclinical and clinical research. These application notes provide detailed protocols for the preparation, storage, and handling of **inavolisib** for laboratory use.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **inavolisib** is presented in the table below. This information is essential for accurate molarity calculations and understanding the compound's behavior in different solvents.

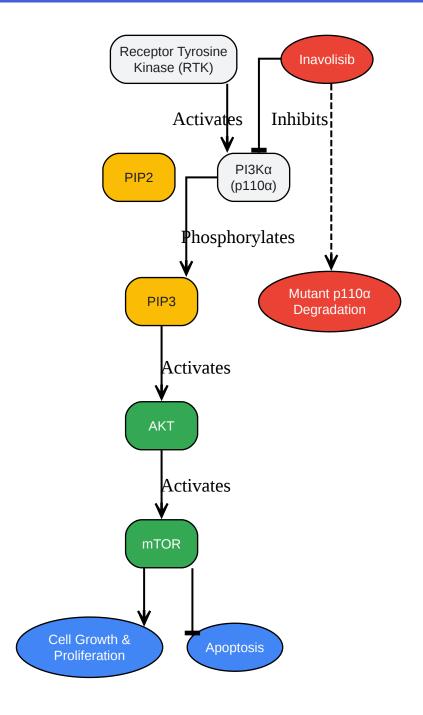


Property	Value	Reference
Chemical Name	(2S)-2-[[2-[(4S)-4- (difluoromethyl)-2-oxo-1,3- oxazolidin-3-yl]-5,6- dihydroimidazo[1,2-d][4] [6]benzoxazepin-9- yl]amino]propanamide	[6]
Molecular Formula	C18H19F2N5O4	[4][6]
Molecular Weight	407.37 g/mol	[4][6]
Appearance	White to off-white, greyish pink, greyish orange, or greyish yellow powder	[8]
Aqueous Solubility	pH-dependent; greatest solubility at low pH.[8] Insoluble in water.[9]	
Organic Solvent Solubility	DMSO: ≥ 81 mg/mL (198.83 mM)	[9]

### **Signaling Pathway**

**Inavolisib** targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][4][10] In many cancers, mutations in PIK3CA lead to constitutive activation of this pathway, promoting tumorigenesis.[11] **Inavolisib** selectively inhibits the p110α catalytic subunit of PI3Kα, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][10] This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells harboring PIK3CA mutations.[2][12]





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**Inavolisib**'s mechanism of action in the PI3K/AKT/mTOR pathway.

# **Experimental Protocols Materials and Equipment**

- Inavolisib powder (analytical grade)
- · Dimethyl sulfoxide (DMSO), anhydrous, sterile



- Sterile, DNase/RNase-free microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

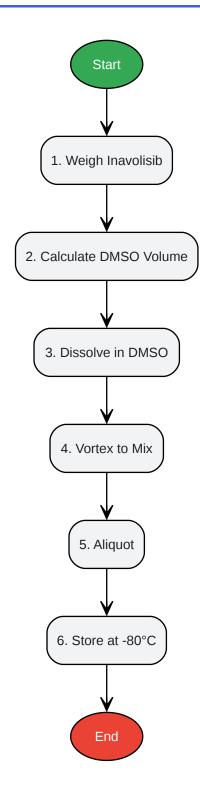
### **Safety Precautions**

- Handle **inavolisib** in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate PPE to avoid skin and eye contact.
- Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
  [13]
- In case of contact, wash the affected area thoroughly with water.[13]

#### Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **inavolisib** in DMSO. This is a common starting concentration for in vitro experiments.





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Workflow for preparing inavolisib stock solution.

Step-by-Step Procedure:



- Calculate the required mass of inavolisib:
  - To prepare 1 mL of a 10 mM stock solution, you will need:
    - Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol) x 1000 (mg/g)
    - Mass (mg) = 0.010 mol/L x 0.001 L x 407.37 g/mol x 1000 mg/g = 4.0737 mg
- Weighing the compound:
  - Tare a sterile microcentrifuge tube on a calibrated analytical balance.
  - Carefully weigh approximately 4.07 mg of inavolisib powder into the tube. Record the exact weight.
- Adding the solvent:
  - Based on the actual weight of inavolisib, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
    - Volume (mL) = [Mass (mg) / 407.37 ( g/mol )] / 10 (mmol/L)
  - Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the **inavolisib** powder. It is recommended to use newly opened DMSO as it can be hygroscopic, which may affect solubility.[14]
- Dissolution:
  - Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[14]
- Aliquoting and Storage:
  - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  - Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.



For long-term storage (up to 6 months), store the aliquots at -80°C.[14] For short-term storage (up to 1 month), -20°C is acceptable.[14]

#### **Working Dilutions**

For cell-based assays, the 10 mM DMSO stock solution should be serially diluted to the desired final concentration in the appropriate cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically  $\leq 0.1\%$ ) to avoid solvent-induced toxicity.

Example Dilution: To prepare a 10 µM working solution in 1 mL of cell culture medium:

- Prepare an intermediate dilution of the 10 mM stock solution (e.g., 1:10 in DMSO to get 1 mM).
- Add 1 μL of the 1 mM intermediate solution to 999 μL of cell culture medium.

#### **Stability**

**Inavolisib** powder is stable when stored at -20°C for up to 3 years.[14] Stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[14] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. It is recommended to prepare fresh working solutions for each experiment from a frozen aliquot.

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